3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core with diverse substituents. Its structure includes a 4-chlorobenzoyl group at position 2, a methyl group at position 6, an N-phenyl carboxamide at position 5, and a thiophen-2-yl substituent at position 2.
Properties
IUPAC Name |
3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S2/c1-14-19(25(32)30-17-6-3-2-4-7-17)20(18-8-5-13-33-18)21-22(28)24(34-26(21)29-14)23(31)15-9-11-16(27)12-10-15/h2-13H,28H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFUVBXTIFQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Cl)N)C4=CC=CS4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide is a thiophene derivative with significant potential in medicinal chemistry, particularly in the field of oncology. Its complex structure suggests a multifaceted mode of action that may target various biological pathways. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C26H18ClN3O2S2
- Molecular Weight : 504.02 g/mol
- IUPAC Name : 3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carboxamide
This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities, including anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116). In vitro assays such as the MTT assay have shown that treatment with this compound leads to a decrease in cell viability, indicating its potential as a chemotherapeutic agent .
Cell Line IC50 (µM) Treatment Duration MDA-MB-231 0.05 24 hours MDA-MB-231 2.5 48 hours MDA-MB-231 25 72 hours HCT116 120–130 Not specified - Mechanism of Action : The mechanism by which this compound exerts its effects involves induction of apoptosis in cancer cells. Studies have indicated that treatment leads to increased apoptotic markers and decreased expression of cancer stem cell markers in treated cell lines .
Metabolic Profiling
A comprehensive metabolic profiling study demonstrated that treatment with this compound alters metabolic pathways significantly. Key findings include:
- Increased glycolysis and gluconeogenesis activity.
- Modifications in pyruvate and inositol metabolism.
This indicates that the compound not only affects cell viability but also disrupts metabolic homeostasis within cancer cells .
Study 1: Effect on Cancer Stem Cells
A recent investigation into the effects of thieno[2,3-b]pyridine derivatives on breast cancer stem cells revealed that these compounds could reduce the fraction of cancer stem cells (CSCs) in MDA-MB-231 cells significantly. The study utilized flow cytometry to assess changes in CSC markers post-treatment .
Study 2: Comparative Analysis with Other Derivatives
Comparative studies with other thiophene derivatives showed that the compound exhibited superior anti-proliferative activity compared to its analogs. Specific substitutions on the thiophene ring were found to enhance efficacy against various cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth.
A study highlighted the synthesis and biological evaluation of thienopyridine derivatives, which demonstrated cytotoxic effects against human cancer cells, suggesting that modifications to the thieno[2,3-b]pyridine scaffold can enhance its anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related thienopyridine compounds has demonstrated efficacy against a range of bacterial strains and fungi. The presence of the thiophene moiety is believed to contribute to this biological activity by interacting with microbial membranes or essential metabolic pathways .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of thieno[2,3-b]pyridine derivatives and their biological activity has been extensively studied. Variations in substituents on the phenyl and thiophene rings can significantly influence pharmacological properties such as potency and selectivity. For example, modifications to the chlorobenzoyl group have been shown to enhance receptor binding affinity and improve therapeutic efficacy .
Drug Design and Development
The compound serves as a promising lead for drug development due to its ability to interact with various biological targets. In silico studies have suggested favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for derivatives based on this scaffold. This indicates potential for further development into clinically relevant drugs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | SAR Analysis | Identified key substituents that enhance receptor binding affinity, leading to improved pharmacological profiles. |
Chemical Reactions Analysis
Functionalization via Cross-Coupling Reactions
The thiophen-2-yl group at position 4 is introduced via Suzuki-Miyaura cross-coupling between a brominated thieno[2,3-b]pyridine precursor and thiophen-2-ylboronic acid. This reaction employs:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0)
-
Base : KPO
Example Reaction :
Optimized Parameters :
-
Temperature: 80–100°C
-
Yield: 75–89%
Carboxamide Formation
The N-phenylcarboxamide moiety at position 5 is synthesized via amide coupling :
-
Activation : 5-Carboxylic acid derivatives are activated using EDCI/HOBt.
-
Coupling : Reaction with aniline derivatives in DMF at room temperature (24–48 h) .
Representative Data :
| Substrate | Amine | Catalyst | Yield |
|---|---|---|---|
| 5-Carboxy-thieno[2,3-b]pyridine | Aniline | EDCI/HOBt | 68–82% |
Oxidative Reactivity
Compound A undergoes regioselective oxidative dimerization under hypochlorite (NaOCl) conditions. The reaction proceeds via:
-
Electrophilic Chlorination : Attack by HOCl/Cl on the thiophene ring.
-
Dimerization : Cleavage of N–H and C(2)=C(3) bonds, forming three new σ-bonds .
Conditions and Outcomes :
| Oxidant | Solvent | Product | Yield |
|---|---|---|---|
| NaOCl | EtOH | Dimeric thienopyridine | 72–88% |
| MCPBA | DCM | S-Oxide derivative | <5% |
Mechanistic Insight :
-
The reaction is solvent-dependent; polar protic solvents (e.g., EtOH) favor dimerization.
-
Non-polar solvents lead to trivial S-oxidation without dimer formation .
Biological Activity and Reactivity
Compound A exhibits potent anti-proliferative activity against cancer cell lines (IC: 120–350 nM), attributed to:
-
Interaction with PI-PLC : Disruption of phosphoinositide signaling.
-
Microtubule Inhibition : Structural analogy to colchicine-site binders .
Structure-Activity Relationship (SAR) :
-
Thiophen-2-yl Group : Enhances lipophilicity and π-π stacking with biological targets.
-
4-Chlorobenzoyl Substituent : Improves metabolic stability and target affinity .
Stability and Degradation
Under acidic conditions (pH < 3), Compound A undergoes hydrolysis at the carboxamide bond, yielding:
-
3-Amino-2-(4-chlorobenzoyl)thieno[2,3-b]pyridine
-
Phenylamine
Degradation Pathway :
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Melting Points: Higher melting points (e.g., 255–256°C) correlate with polar groups like amino and carboxamide , while bulky hydrophobic groups (e.g., trifluoromethyl) may reduce crystallinity, as seen in compounds with unreported melting points .
- Synthetic Yields : Yields vary significantly (37%–86%), influenced by reaction conditions. For example, the use of DMF and optimized stoichiometry improved yields to 86% in , whereas lower yields (37%) occurred in refluxing aqueous KOH .
- Functional Group Trends: Cyano (C≡N) and carbonyl (C=O) groups are common in IR spectra, critical for hydrogen bonding and solubility .
Q & A
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, DMF, 80°C | 65–75 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 50–60 |
Advanced: How can regioselectivity challenges during the introduction of the 4-chlorobenzoyl group be addressed?
Regioselective acylation at the 2-position requires careful control of steric and electronic factors:
- Method : Use of a directing group (e.g., amino at position 3) to activate the adjacent carbon for electrophilic substitution .
- Conditions : Reaction with 4-chlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), at 0°C to minimize side reactions .
- Validation : Monitor via HPLC to confirm >90% regioselectivity; side products (e.g., 4-acylated isomers) can be removed via column chromatography (silica gel, hexane/EtOAc 7:3) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Key signals include:
- IR : Absorptions at 1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C=N of thienopyridine) .
- X-ray Crystallography : Resolves ambiguity in substituent orientation (e.g., dihedral angles between thiophene and pyridine rings <10°) .
Advanced: How can computational modeling aid in predicting biological activity?
- Target Identification : Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) identifies potential binding pockets stabilized by the 4-chlorobenzoyl group .
- SAR Studies : Modifying the thiophen-2-yl group to furan or pyridine (in silico) predicts changes in hydrophobic interactions and IC₅₀ values .
- ADME Prediction : SwissADME estimates logP = 3.2 (moderate lipophilicity) and high gastrointestinal absorption, suggesting oral bioavailability .
Basic: What are common side reactions during N-phenylation, and how are they mitigated?
- Side Reactions : Over-alkylation (di-phenylation) or C-arylation instead of N-arylation.
- Mitigation :
Advanced: What strategies improve yield in multi-step syntheses of this compound?
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) enhance reproducibility and yield (15% increase vs. batch) .
- DoE Optimization : Response surface methodology identifies optimal parameters (e.g., 72°C, 1.2 eq. reagent) to maximize intermediate purity .
- In Situ Monitoring : FTIR probes detect intermediate formation in real time, reducing side product accumulation .
Basic: How is the compound’s stability assessed under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; analyze degradation via LC-MS. The amide bond is stable (<5% degradation), but the thiophene ring may oxidize slowly .
- Photostability : Expose to UV light (λ = 254 nm); observe <10% decomposition over 6 hours .
Advanced: What in vitro assays are suitable for evaluating kinase inhibition?
- Enzyme Assays : ADP-Glo™ Kinase Assay (Promega) measures inhibition of EGFR or VEGFR2 at 10 µM compound concentration .
- Cell-Based Assays : MTT assay on A549 cells (IC₅₀ = 2.8 µM) confirms anti-proliferative activity linked to kinase inhibition .
Basic: How are impurities (e.g., regioisomers) quantified during synthesis?
- HPLC Method : C18 column, gradient 30–70% acetonitrile/0.1% TFA over 20 minutes. Impurities elute at 8.2 min (vs. 10.5 min for target) .
- Acceptance Criteria : <0.5% impurities per ICH Q3A guidelines .
Advanced: Can the compound serve as a precursor for radiolabeled probes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
